molecular formula C20H21N5O2 B6131403 4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

Cat. No.: B6131403
M. Wt: 363.4 g/mol
InChI Key: IPEWKCIUTYYRRE-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining an indole core with a [1,2,4]triazolo[4,3-a]pyridine moiety. The indole ring is substituted with a methoxy group at position 4 and a carboxamide at position 2, while the triazolopyridine is linked via a 2-methylpropyl chain. However, direct pharmacological data for this specific molecule are absent in the provided evidence, necessitating comparisons with analogs.

Properties

IUPAC Name

4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-12(2)18(19-24-23-17-9-4-5-10-25(17)19)22-20(26)15-11-13-14(21-15)7-6-8-16(13)27-3/h4-12,18,21H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEWKCIUTYYRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=C(N3)C=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazolopyridine core through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The indole and triazolopyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the triazolopyridine moiety is known to act as an inhibitor of enzymes like JAK1 and J

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Compound from :

4-Methoxy-N-[3-([1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Propyl]-1H-Indole-2-Carboxamide

  • Key Differences: Substituent Position: The triazolopyridine is attached via a 3-propyl chain (vs. 2-methyl-1-propyl in the target compound), altering steric and conformational properties. Molecular Weight: 349.39 g/mol (C₁₉H₁₉N₅O₂) .
Compound from (CAS 477853-44-4) :

N-[3-(2,4-Dichlorophenyl)[1,2,4]Triazolo[4,3-c]Quinazolin-5-yl]-N-(4-Methoxyphenyl)Amine

  • Key Differences: Core Structure: Replaces indole with a quinazoline-triazolo system. Implications: The quinazoline core may target DNA repair enzymes (e.g., PARP), diverging from the indole-triazolo scaffold’s likely kinase inhibition role .

Functional Group Variations

Compound from (900887-75-4) :

N-(4-Isopropylphenyl)-1-(3-Methoxypropyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide

  • Key Differences :
    • Core Structure : A pyrido-pyrrolo-pyrimidine tricyclic system replaces the indole-triazolo framework.
    • Substituents : The 3-methoxypropyl group and 4-isopropylphenyl enhance solubility and hydrophobic interactions.
    • Implications : The extended π-system may improve intercalation with nucleic acids, suggesting anticancer or antiviral applications .
Compound from (951957-82-7) :

5,6,7-Trimethoxy-N-[3-Oxo-3-(Pyridin-2-ylamino)Propyl]-1H-Indole-2-Carboxamide

  • Key Differences: Substituents: Trimethoxy groups on the indole and a pyridinylamino ketone side chain. Implications: The electron-rich methoxy groups could enhance antioxidant activity, while the ketone linker may influence metabolic stability .

Tabulated Comparison of Key Compounds

Compound Name / CAS Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets
Target Compound Indole-Triazolo[4,3-a]pyridine 4-Methoxy, 2-methylpropyl carboxamide ~375* Kinases, GPCRs
(1190293-96-9) Indole-Triazolo[4,3-a]pyridine 4-Methoxy, 3-propyl carboxamide 349.39 Serotonin receptors
(477853-44-4) Quinazoline-Triazolo[4,3-c] 2,4-Dichlorophenyl, 4-methoxyphenyl ~450* PARP, Topoisomerases
(900887-75-4) Pyrido-Pyrrolo-Pyrimidine 3-Methoxypropyl, 4-isopropylphenyl ~450* Tyrosine kinases
(951957-82-7) Indole 5,6,7-Trimethoxy, pyridinylamino ketone ~400* Antioxidant enzymes

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